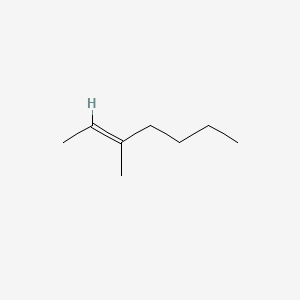

3-Methyl-2-heptene

説明

“3-Methyl-2-heptene” is a chemical compound with the molecular formula C8H16 . It is an alkene, which is a type of hydrocarbon with a carbon-carbon double bond . The compound has a molecular weight of 112.2126 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-carbon chain with a double bond between the second and third carbons, and a methyl group attached to the third carbon . The compound exists as both cis and trans isomers .

Physical And Chemical Properties Analysis

“this compound” has a density of approximately 0.7 g/cm³ . It has a boiling point of around 120.0°C at 760 mmHg . The compound has a vapor pressure of 18.6 mmHg at 25°C and an enthalpy of vaporization of 34.3 kJ/mol . The compound has no hydrogen bond acceptors or donors, and it has three freely rotating bonds .

科学的研究の応用

Gas-Phase Reactions and Atmospheric Chemistry

3-Methyl-2-heptene is involved in gas-phase reactions with ozone (O3), which are significant for atmospheric chemistry. Atkinson, Tuazon, and Aschmann (1995) investigated the reactions of O3 with various alkenes, including 1-heptene, which is structurally related to this compound. They found that these reactions produce OH radicals and several carbonyl products, contributing to our understanding of atmospheric processes and ozone chemistry (Atkinson, Tuazon, & Aschmann, 1995).

Renewable Fuel Synthesis

Research by Harvey and Quintana (2010) explored the synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene, leading to the formation of this compound and 3-Methyl-3-heptene isomers. This study highlights the potential of this compound in the production of sustainable fuels, demonstrating its relevance in green chemistry and renewable energy solutions (Harvey & Quintana, 2010).

Synthesis of Fragrance Compounds

Ballini, Petrini, and Marotta (1989) used (Z)-7-Nitro-3-heptene, a compound closely related to this compound, as an intermediate in synthesizing jasmone and other jasmine fragrance components. This research demonstrates the role of this compound derivatives in the synthesis of valuable fragrance compounds, which are widely used in the perfume industry (Ballini, Petrini, & Marotta, 1989).

Polymerization and Material Science

This compound's derivatives are useful in polymer science. Wang et al. (2019) conducted polymerization of 3-heptene, which is structurally similar to this compound. They discovered that 3-heptene could be polymerized to produce branched amorphous polymers with a variety of applications in material science. This research highlights the potential of this compound in the development of new polymeric materials (Wang et al., 2019).

作用機序

Target of Action

3-Methyl-2-heptene is a type of hydrocarbon, specifically an alkene Instead, its primary interactions are likely to be physical, based on its chemical structure and properties .

Mode of Action

Its effects are likely to be general rather than specific, and could include physical interactions such as dissolution, dispersion, or physical obstruction .

Biochemical Pathways

Its presence in a biological system is likely to be inert unless it undergoes further chemical reactions to form more complex compounds .

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied. As a small, nonpolar molecule, it is likely to have good absorption and distribution characteristics. Its metabolism and excretion would depend on the specific biological system in which it is present .

Result of Action

The results of this compound’s action in a biological system are likely to be nonspecific and depend on the concentration and context of its use. At high concentrations, like many hydrocarbons, it could have nonspecific toxic effects .

生化学分析

Cellular Effects

The effects of 3-Methyl-2-heptene on cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors or enzymes involved in signal transduction. Additionally, this compound may affect gene expression by modulating transcription factors or epigenetic markers. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For example, the binding of this compound to cytochrome P450 enzymes can result in the formation of reactive intermediates that modify other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors or altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term exposure to this compound may lead to cumulative effects on cellular function, such as oxidative stress or changes in metabolic enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxicity. Studies in animal models have shown that high doses of this compound can cause adverse effects, such as liver damage or disruption of normal metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific binding proteins. The localization and accumulation of this compound within cells can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound can be influenced by its localization within the cell, affecting processes such as signal transduction and metabolic regulation .

特性

IUPAC Name |

3-methylhept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKLSPUVNMOIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-75-9 | |

| Record name | 3-Methyl-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

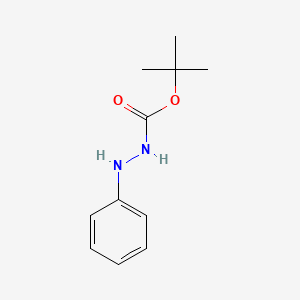

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

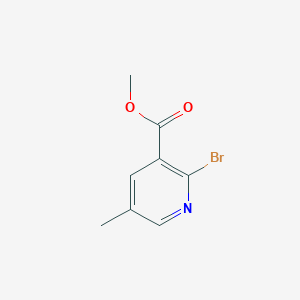

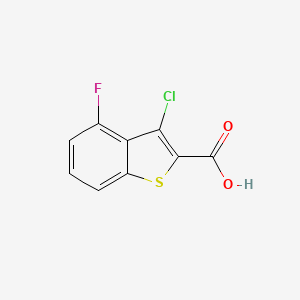

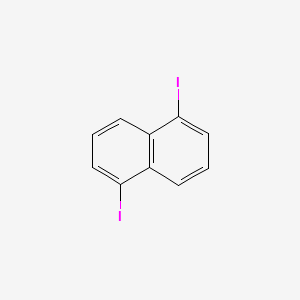

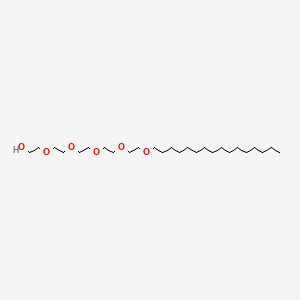

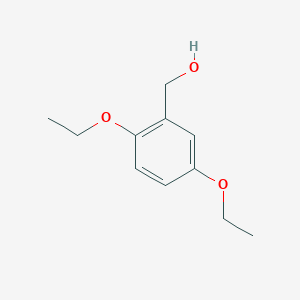

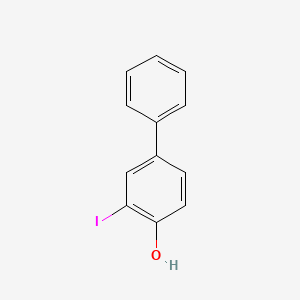

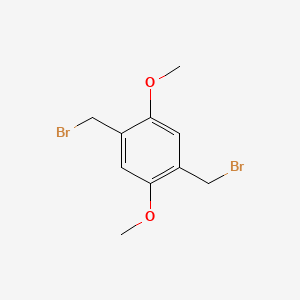

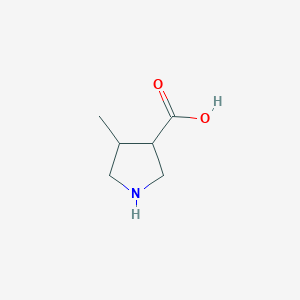

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。